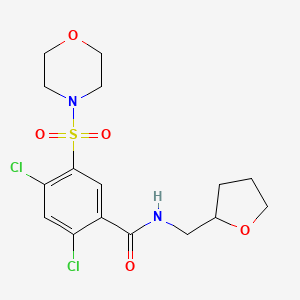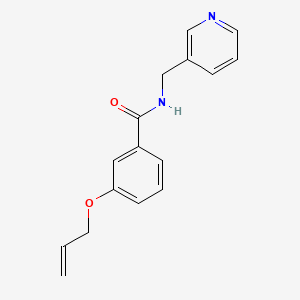![molecular formula C19H17NO3 B4407573 4-[3-(8-quinolinyloxy)propoxy]benzaldehyde](/img/structure/B4407573.png)
4-[3-(8-quinolinyloxy)propoxy]benzaldehyde
Descripción general
Descripción
4-[3-(8-quinolinyloxy)propoxy]benzaldehyde, also known as QPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. QPPB is a benzaldehyde derivative that has been shown to exhibit various biological activities, including antibacterial, antifungal, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 4-[3-(8-quinolinyloxy)propoxy]benzaldehyde is not fully understood. However, it has been proposed that this compound may act by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. This compound has also been shown to inhibit fungal cell wall synthesis and disrupt the cell membrane integrity of cancer cells.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit bacterial growth and reduce the virulence of bacterial pathogens. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[3-(8-quinolinyloxy)propoxy]benzaldehyde is its broad-spectrum activity against various bacterial and fungal pathogens. Additionally, this compound has been shown to have low toxicity and high selectivity for cancer cells. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Direcciones Futuras
There are several future directions for the study of 4-[3-(8-quinolinyloxy)propoxy]benzaldehyde. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and development. Furthermore, the potential use of this compound as a therapeutic agent for bacterial and fungal infections and cancer treatment should be explored in more detail.
Aplicaciones Científicas De Investigación
4-[3-(8-quinolinyloxy)propoxy]benzaldehyde has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit antibacterial activity against various bacterial strains, including gram-positive and gram-negative bacteria. This compound has also been found to have antifungal activity against Candida albicans, a common fungal pathogen. Additionally, this compound has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer.
Propiedades
IUPAC Name |
4-(3-quinolin-8-yloxypropoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-14-15-7-9-17(10-8-15)22-12-3-13-23-18-6-1-4-16-5-2-11-20-19(16)18/h1-2,4-11,14H,3,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKOUDCBJAHBOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCOC3=CC=C(C=C3)C=O)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199661 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-methyl-4-[4-(3-nitrophenoxy)butyl]piperazine hydrochloride](/img/structure/B4407520.png)
![1-(3-{2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4407527.png)
![1-{2-[2-(4-biphenylyloxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4407538.png)
![5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-methyl-2-(4-morpholinyl)benzamide](/img/structure/B4407539.png)
![N-[3-(2-oxo-2H-chromen-3-yl)phenyl]pentanamide](/img/structure/B4407545.png)

![3-[(4-ethoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B4407564.png)
![1-[4-(2-chloro-3,6-dimethylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4407565.png)
![1-[4-(4-benzylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4407579.png)
![3-[(4-pyridinylamino)carbonyl]phenyl acetate](/img/structure/B4407584.png)
![1-[2-(2-benzylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4407592.png)
![3-[4-(2-propionylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4407594.png)